molecular formula C19H27N3O5 B1510192 Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 1343407-91-9

Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No. B1510192
CAS RN: 1343407-91-9
M. Wt: 377.4 g/mol
InChI Key: LVLAVLCLIPDFJK-BBRMVZONSA-N
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Description

This compound, also known as N-(Allyloxycarbonyl)-L-valyl-[4-(hydroxymethyl)phenyl]-L-alaninamide, has the CAS Number: 1343407-91-9 . It has a molecular weight of 377.44 and its IUPAC name is allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate .


Molecular Structure Analysis

The compound’s InChI Code is 1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Fungicidal Activity

One significant application of compounds similar to Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is in fungicidal activity. Research indicates that certain amino acid derivatives, including those with structural similarities, exhibit excellent fungicidal activities. For instance, compounds like isopropyl ((2S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate have shown remarkable activities against Phytophthora capsici, a plant pathogen, potentially leading to novel fungicide development (Tian et al., 2021).

High-Temperature Water Reactions

The compound and its variants are subject to interesting reactions when heated in high-temperature water. For example, research on allyl phenyl ether, a related compound, demonstrates diverse product distributions when heated in water at high temperatures, highlighting the potential for environmentally benign alternatives to traditional acid catalysts or organic solvents in chemical synthesis (Bagnell et al., 1996).

Antimicrobial Activity

Several derivatives of compounds structurally similar to this compound have been studied for their antimicrobial activity. Some have shown significant activity against various pathogens, including Escherichia coli and Mycobacterium tuberculosis (Laddi & Desai, 2016).

Pharmacological Potential

While avoiding specific details about drug use and dosage, it's important to note that the structural variants of this compound have been studied for their potential pharmacological properties, indicating a broad area of research interest. For instance, studies have explored the synthesis and characterization of derivatives for potential pharmacological activities, although the specific activities remain to be explored (McLaughlin et al., 2016).

Antimitotic Agents

Certain isomers of compounds structurally related to this compound have been investigated as antimitotic agents. Research shows that both S- and R-isomers of related compounds are active in various biological systems, with the S-isomer being more potent (Temple & Rener, 1992).

Synthesis of Aminophosphonopeptides

The compound and its analogs are used in the synthesis of aminophosphonopeptides, a class of compounds with various applications. For example, aminophosphonopeptides containing carbapenem have been synthesized using derivatives of this compound, indicating its utility in creating complex biochemical structures (Kang et al., 1994).

Safety and Hazards

The compound is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

prop-2-enyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLAVLCLIPDFJK-BBRMVZONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
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Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
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Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 4
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Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 6
Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

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